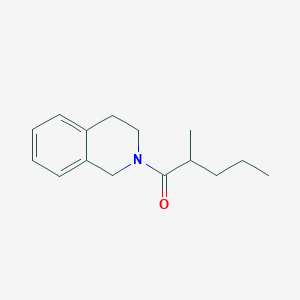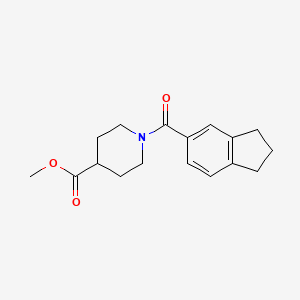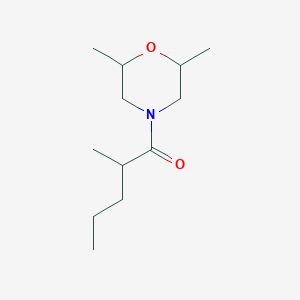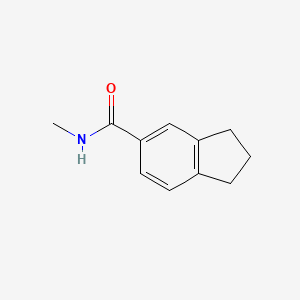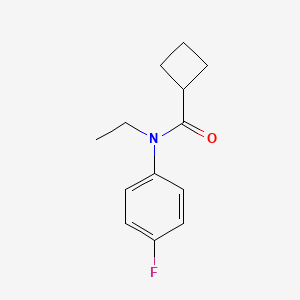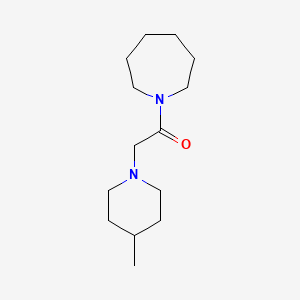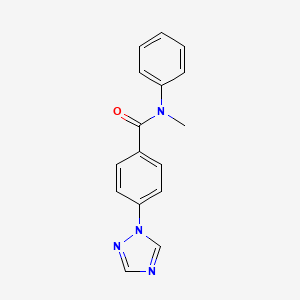
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMB belongs to the class of triazole-based compounds and is known for its unique chemical structure, which makes it an attractive candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In particular, N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and RNA. This inhibition ultimately leads to the death of the target cells, making N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide a potentially potent therapeutic agent.
Biochemical and Physiological Effects:
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have significant biochemical and physiological effects on various biological systems. In particular, N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is its unique chemical structure, which makes it an attractive candidate for drug development and other applications. N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has also been shown to exhibit potent activity against a range of diseases, making it a promising therapeutic agent. However, the synthesis of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is a complex process that requires expertise in organic chemistry, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide, which would make it more accessible for laboratory experiments. Another area of interest is the elucidation of the mechanism of action of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide, which would provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the full range of biological activities of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide involves the reaction of N-methyl-N-phenyl-4-aminobenzamide with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide through further chemical reactions. The synthesis of N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is drug development, where N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to exhibit promising activity against a range of diseases, including cancer, bacterial infections, and fungal infections. N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide has also been studied for its potential use as an antifungal agent, where it has shown significant activity against various fungal strains.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-9-15(10-8-13)20-12-17-11-18-20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJQXVLBOOZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-4-(1,2,4-triazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

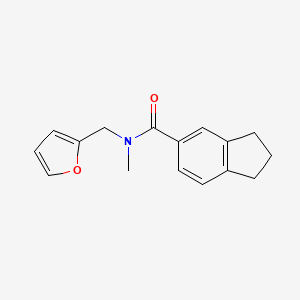
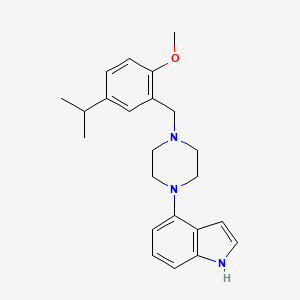
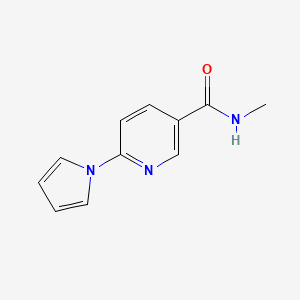
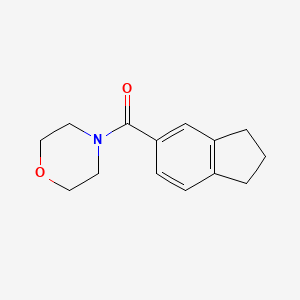
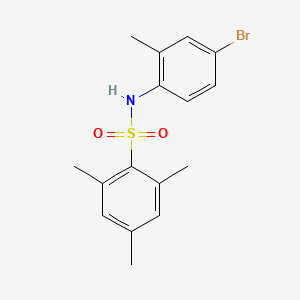

![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
